![molecular formula C11H15F2N5 B11734206 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(difluorometil)-1H-pirazol-5-il]metil}[(1,4-dimetil-1H-pirazol-5-il)metil]amina es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol. Este compuesto se caracteriza por la presencia de dos anillos de pirazol, uno de los cuales está sustituido con un grupo difluorometil, y el otro con dos grupos metil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1,4-dimetil-1H-pirazol-5-il)metil]amina se puede lograr a través de un proceso de varios pasos que involucra los siguientes pasos clave:
-
Formación de 1-(difluorometil)-1H-pirazol
- Material de partida: 1H-pirazol
- Reactivo: Agente difluorometilante (por ejemplo, yoduro de difluorometil)
- Condiciones: Base (por ejemplo, carbonato de potasio), solvente (por ejemplo, dimetilsulfóxido), temperatura (por ejemplo, 80 °C)
-
Formación de 1,4-dimetil-1H-pirazol
- Material de partida: 1H-pirazol
- Reactivo: Agente metilante (por ejemplo, yoduro de metilo)
- Condiciones: Base (por ejemplo, hidruro de sodio), solvente (por ejemplo, tetrahidrofurano), temperatura (por ejemplo, 60 °C)
-
Acoplamiento de los dos derivados de pirazol
- Reactivos: 1-(difluorometil)-1H-pirazol, 1,4-dimetil-1H-pirazol y un agente de acoplamiento (por ejemplo, N,N'-diciclohexilcarbodiimida)
- Condiciones: Solvente (por ejemplo, diclorometano), temperatura (por ejemplo, temperatura ambiente)
Métodos de producción industrial
La producción industrial de {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1,4-dimetil-1H-pirazol-5-il)metil]amina normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen la selección de reactivos rentables, condiciones de reacción eficientes y métodos de purificación escalables como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación
- Reactivos: Agentes oxidantes (por ejemplo, peróxido de hidrógeno, permanganato de potasio)
- Condiciones: Solvente (por ejemplo, agua, ácido acético), temperatura (por ejemplo, temperatura ambiente a 80 °C)
- Productos principales: Derivados oxidados de los anillos de pirazol
-
Reducción
- Reactivos: Agentes reductores (por ejemplo, borohidruro de sodio, hidruro de aluminio y litio)
- Condiciones: Solvente (por ejemplo, etanol, tetrahidrofurano), temperatura (por ejemplo, temperatura ambiente a 60 °C)
- Productos principales: Derivados reducidos de los anillos de pirazol
-
Sustitución
- Reactivos: Nucleófilos (por ejemplo, aminas, tioles)
- Condiciones: Solvente (por ejemplo, dimetilformamida, diclorometano), temperatura (por ejemplo, temperatura ambiente a 80 °C)
- Productos principales: Derivados de pirazol sustituidos
Aplicaciones Científicas De Investigación
Química
Catálisis: {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1,4-dimetil-1H-pirazol-5-il)metil]amina se puede utilizar como ligando en reacciones catalizadas por metales de transición, mejorando la reactividad y selectividad de los catalizadores.
Biología
Inhibición enzimática: El compuesto tiene potencial como inhibidor enzimático, particularmente para enzimas involucradas en vías metabólicas, debido a sus características estructurales únicas.
Medicina
Desarrollo de fármacos: El compuesto puede servir como compuesto principal para el desarrollo de nuevos productos farmacéuticos, particularmente para el tratamiento de enfermedades como el cáncer y la inflamación.
Industria
Agroquímicos: El compuesto se puede utilizar como ingrediente activo en pesticidas y herbicidas, proporcionando un control eficaz de plagas y malezas.
Mecanismo De Acción
El mecanismo de acción de {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1,4-dimetil-1H-pirazol-5-il)metil]amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos difluorometil y dimetil del compuesto contribuyen a su afinidad de unión y especificidad, lo que le permite modular la actividad de sus objetivos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la interrupción de las interacciones proteína-proteína o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(difluorometil)-1H-pirazol
- 1,4-dimetil-1H-pirazol
- 1-(trifluorometil)-1H-pirazol
- 1,3-dimetil-1H-pirazol
Unicidad
{[1-(difluorometil)-1H-pirazol-5-il]metil}[(1,4-dimetil-1H-pirazol-5-il)metil]amina es única debido a la presencia de ambos grupos difluorometil y dimetil en los anillos de pirazol, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H15F2N5 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-8-5-16-17(2)10(8)7-14-6-9-3-4-15-18(9)11(12)13/h3-5,11,14H,6-7H2,1-2H3 |
Clave InChI |
CBPLMYQAOUEBMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)C)CNCC2=CC=NN2C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


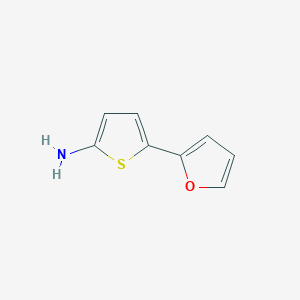
![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)
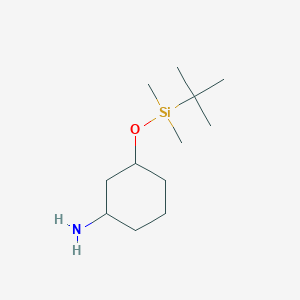
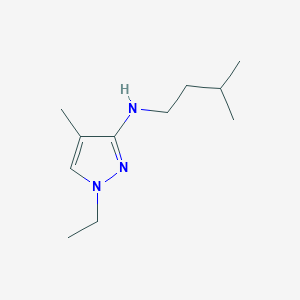
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
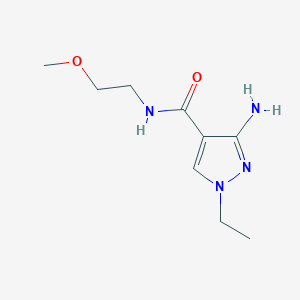

![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
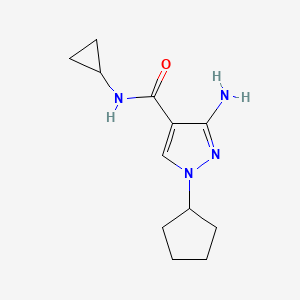
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)

![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
